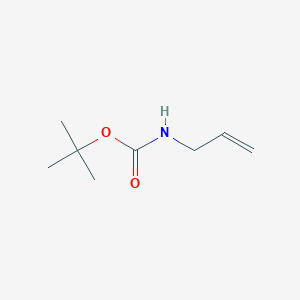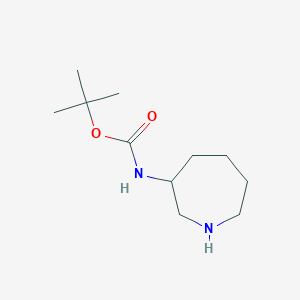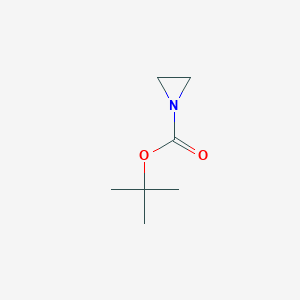
(2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate is a chemical compound that belongs to the family of esters. It is commonly used in several scientific research applications due to its unique properties and characteristics. This compound is synthesized by using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. We will also list future directions for further research on this compound.
Wirkmechanismus
The mechanism of action of (2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes in the body. This inhibition can lead to changes in the biochemical and physiological processes in the body.
Biochemische Und Physiologische Effekte
(2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate has several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. It also has antifungal and antibacterial properties, which can be useful in the development of new drugs and pharmaceuticals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate in lab experiments is its unique properties and characteristics. This compound is stable and easy to handle, which makes it ideal for use in various experiments. However, one of the limitations of using this compound is its cost. It is a relatively expensive compound, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for further research on (2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate. One area of research could be the development of new drugs and pharmaceuticals based on the properties of this compound. Another area of research could be the synthesis of new compounds using (2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate as a starting material. Additionally, further research could be done to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, (2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate is a chemical compound that has several scientific research applications. It is synthesized by using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. This compound has several unique properties and characteristics, which make it ideal for use in various experiments. Further research on this compound could lead to the development of new drugs and pharmaceuticals, as well as the synthesis of new compounds.
Synthesemethoden
The synthesis of (2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate can be achieved by using several methods. One of the most common methods is the Claisen-Schmidt condensation reaction. In this method, an aldehyde and a ketone are combined in the presence of a base to form an α,β-unsaturated ketone. The α,β-unsaturated ketone is then reacted with ethyl acetate and a base to produce (2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate.
Wissenschaftliche Forschungsanwendungen
(2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate has several scientific research applications. It is commonly used as a starting material for the synthesis of other compounds. It is also used in the synthesis of natural products, such as pheromones. Additionally, this compound is used in the development of new drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
67513-37-5 |
|---|---|
Produktname |
(2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate |
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
ethyl (2E,4E)-4,6-dimethylhepta-2,4-dienoate |
InChI |
InChI=1S/C11H18O2/c1-5-13-11(12)7-6-10(4)8-9(2)3/h6-9H,5H2,1-4H3/b7-6+,10-8+ |
InChI-Schlüssel |
CZAVCBNPNBBVOI-LQPGMRSMSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C(=C/C(C)C)/C |
SMILES |
CCOC(=O)C=CC(=CC(C)C)C |
Kanonische SMILES |
CCOC(=O)C=CC(=CC(C)C)C |
Synonyme |
(2E, 4E)-4,6-Dimethylhepta-2,4-dienoic Acid Ethyl Ester; (2E,4E)-Ethyl 4,6-Dimethylhepta-2,4-dienoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)
![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)

![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)





![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)
![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)
